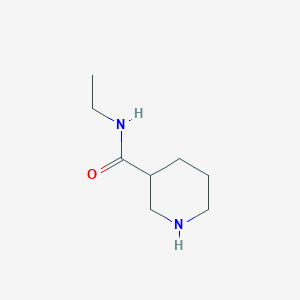

N-ethylpiperidine-3-carboxamide

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Bioactive Molecules Research

Piperidine and its derivatives are fundamental scaffolds in the field of medicinal chemistry. nih.govresearchgate.net The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in numerous pharmaceuticals and biologically active compounds. nih.govencyclopedia.pub Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including membrane permeability, metabolic stability, and the ability to bind to biological targets. researchgate.net The versatility of the piperidine structure allows for the creation of a wide array of derivatives with diverse pharmacological activities, such as analgesic, anti-inflammatory, and neurological effects. ontosight.aiwisdomlib.org Researchers have explored piperidine derivatives for their potential in treating a range of conditions, highlighting their importance in drug discovery and development. encyclopedia.pubontosight.ai

Overview of N-Ethylpiperidine-3-Carboxamide as a Research Scaffold

This compound is a specific derivative of piperidine that serves as a valuable scaffold in chemical research. Its structure features a piperidine ring substituted at the nitrogen atom with an ethyl group and at the 3-position with a carboxamide group. This particular arrangement of functional groups makes it a useful intermediate for the synthesis of more complex molecules. The compound's chemical properties and reactivity are of interest to researchers developing new synthetic methodologies and exploring the structure-activity relationships of novel compounds.

Historical Context of Piperidine-3-Carboxamide Research in Academic Settings

Research into piperidine-3-carboxamide derivatives has been ongoing for a considerable time in academic and industrial laboratories. Early studies likely focused on the fundamental synthesis and characterization of these compounds. Over time, as the importance of the piperidine scaffold in medicinal chemistry became more apparent, interest in piperidine-3-carboxamides grew. nih.gov Research has since expanded to include the synthesis of various analogs and their evaluation for a range of biological activities. For instance, derivatives of piperidine-3-carboxamide have been investigated for their potential as calpain inhibitors and for their activity against melanoma. nih.govnih.gov More recent research continues to explore the potential of these scaffolds in developing new therapeutic agents, such as inhibitors of Cathepsin K for the treatment of osteoporosis. nih.govmdpi.com

Properties

IUPAC Name |

N-ethylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMZNSNCZDAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592521, DTXSID601304235 | |

| Record name | N-Ethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-28-7, 112989-90-9 | |

| Record name | N-Ethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental characteristics of N-ethylpiperidine-3-carboxamide are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C8H16N2O uni.lu |

| Molecular Weight | 156.23 g/mol |

| CAS Number | 4138-28-7 chemicalbook.com |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Not specified in available results |

Synthesis and Characterization

The preparation of N-ethylpiperidine-3-carboxamide can be achieved through established synthetic routes. A common method involves the reaction of a suitable piperidine-3-carboxylic acid derivative, such as ethyl piperidine-3-carboxylate, with ethylamine. nih.gov The reaction is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond.

Characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

Chemical Reactivity and Derivative Formation

The N-ethylpiperidine-3-carboxamide molecule possesses several reactive sites that allow for the formation of a variety of derivatives. The secondary amine in the piperidine (B6355638) ring can undergo N-alkylation or N-acylation reactions to introduce different substituents. The amide group can also be modified, although it is generally less reactive than the piperidine nitrogen.

The ability to create a diverse library of derivatives from the this compound scaffold is a key aspect of its utility in research. By systematically altering the substituents on the piperidine ring and the carboxamide group, chemists can explore how these changes affect the molecule's properties and biological activity. This approach is fundamental to the process of lead optimization in drug discovery.

Applications As Research Tools and Chemical Probes

Utilization in Proteomics Research

While direct utilization of N-ethylpiperidine-3-carboxamide in proteomics research is not widely reported, its derivatives have been explored. Proteomics, the large-scale study of proteins, often requires chemical tools to probe protein function and interactions. The development of piperidine-3-carboxamide derivatives for specific protein targets is an area of active research. For instance, derivatives have been synthesized and evaluated for their inhibitory activities against specific enzymes, a process that relies on proteomics techniques to understand their mechanism of action and target engagement.

Role as Crosslinking Agents in Biochemical Studies

Crosslinking agents are crucial for studying protein-protein interactions and protein structure. These agents contain reactive ends that can covalently link proteins that are in close proximity. While this compound itself is not a conventional crosslinking agent, its structure can be incorporated into the design of novel crosslinkers. The piperidine (B6355638) and carboxamide moieties can be functionalized with photoreactive or chemically reactive groups to create bespoke crosslinking reagents for specific biochemical applications.

Development of Fluorescent or Radiolabeled Probes for Target Identification

Fluorescent and radiolabeled probes are indispensable tools for identifying the molecular targets of bioactive compounds. These probes are typically derivatives of a parent compound that have been modified to include a fluorescent dye or a radioactive isotope. The synthesis of such probes based on the this compound scaffold would enable researchers to visualize and track the distribution of the compound within cells and tissues, and to identify its binding partners. Although specific examples for this exact compound are not prominent, the general strategy is a cornerstone of chemical biology.

Application as Analytical Standards in Research Laboratories

This compound serves as a well-characterized analytical standard in research laboratories. biosynth.com Its purity and known chemical properties make it a reliable reference material for the calibration of analytical instruments and the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). chemicalbook.com The availability of detailed analytical data, including Nuclear Magnetic Resonance (NMR) spectra, ensures its suitability for quantitative and qualitative analyses in various research contexts. chemicalbook.com

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques (NMR, MS, IR)

Spectroscopy is a cornerstone for the molecular characterization of N-ethylpiperidine-3-carboxamide, providing insights into its atomic-level structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy While specific ¹H and ¹³C NMR spectra for this compound are not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on its molecular structure. For related piperidine-3-carboxamide derivatives, detailed NMR analyses have been crucial for confirming their structure. For instance, studies on complex derivatives show distinct signals for the piperidine (B6355638) ring protons and substituents, which are fundamental for structural confirmation nih.gov. In this compound, one would expect to observe signals corresponding to the ethyl group (a triplet and a quartet), distinct multiplets for the protons on the piperidine ring, and a signal for the amide proton.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt of this compound, predicted mass spectrometry data provides likely mass-to-charge ratios for various adducts that would be observed. This information is critical for confirming the molecular formula and for developing quantitative assays.

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.13355 | 136.6 |

| [M+Na]⁺ | 179.11549 | 140.1 |

| [M-H]⁻ | 155.11899 | 136.3 |

| [M+K]⁺ | 195.08943 | 138.4 |

This data is computationally predicted for the parent molecule C₈H₁₆N₂O.

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in the molecule. Although a specific spectrum for this compound is not publicly archived, the expected absorption bands can be inferred from its structure and from the spectra of analogous compounds like piperidine-3-carboxamide nist.gov.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amide) | Stretch | 3350-3250 |

| C-H (alkane) | Stretch | 3000-2850 |

| C=O (secondary amide) | Stretch (Amide I band) | 1680-1630 |

| N-H | Bend (Amide II band) | 1570-1515 |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for assessing the purity of non-volatile compounds. For a polar compound like this compound, a reversed-phase HPLC method would be appropriate. A typical system would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution unodc.org. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected, typically by a UV detector.

Gas Chromatography (GC) Gas chromatography is suitable for analyzing volatile and thermally stable compounds. Given the potential for this compound to be amenable to GC analysis, a method would likely employ a polar capillary column to achieve adequate separation researchgate.netresearchgate.net. GC coupled with a Flame Ionization Detector (FID) is a standard approach for purity assessment, offering a wide linear range and high sensitivity for organic compounds researchgate.net. Sample preparation might involve dissolution in a suitable organic solvent.

X-ray Crystallography for Structural Elucidation

As of now, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique, were it to be performed, would provide the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. Such data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Quantitative Determination in Biological Matrices (Research Samples)

For research involving the study of this compound in biological systems, a robust and sensitive analytical method is required for its quantification in matrices like plasma or tissue homogenates.

The gold-standard technique for this purpose is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte. A typical LC-MS/MS assay would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, commonly through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: A rapid separation using UPLC (Ultra-Performance Liquid Chromatography) or HPLC to resolve the analyte from endogenous matrix components.

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 157.1) and monitoring for a specific product ion generated through collision-induced dissociation uni.lu.

The development of such a method would be guided by the mass spectrometric properties of the compound and would require validation to ensure accuracy, precision, and reliability.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for N-Ethylpiperidine-3-Carboxamide Derivatives

The design and synthesis of new chemical entities (NCEs) are foundational to medicinal chemistry. researchgate.net While traditional synthetic routes for piperidine-3-carboxamides have been established, emerging research focuses on developing more efficient, sustainable, and diverse methodologies.

One promising direction is the adoption of green chemistry principles . This involves using environmentally benign solvents, such as water, and developing one-pot or multicomponent reactions (MCRs) to improve atom economy and reduce waste. researchgate.netnih.gov For instance, a systematic synthesis approach for related carboxamide derivatives has demonstrated the superiority of green synthesis in achieving minimal impurities and high atom economy. researchgate.net

Another key area is the development of novel cyclization strategies to construct the core piperidine (B6355638) ring. Radical-mediated amine cyclization, using catalysts like cobalt(II), presents an effective method for producing various piperidine structures. nih.gov Furthermore, advancements in catalysis, including the use of iridium(III) catalysts for sequential cascades of oxidation, amination, and reduction, allow for the stereoselective synthesis of highly substituted piperidines. nih.gov

A recently developed synthetic route for a series of piperidine-3-carboxamide derivatives targeting Cathepsin K started with commercially available (R)-3-piperidinic acid. nih.gov The synthesis involved reacting it with a corresponding benzene (B151609) sulfonyl chloride, followed by an amide coupling reaction with various benzylamines, catalyzed by EDCI and DMAP, to yield the final products. nih.gov This modular approach allows for the creation of a diverse library of derivatives by simply varying the sulfonyl chloride and benzylamine (B48309) components.

Future efforts will likely focus on:

Asymmetric Synthesis: Developing highly stereoselective methods to access specific enantiomers of substituted this compound derivatives, which is crucial as different isomers often exhibit distinct biological activities and safety profiles.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability, allowing for the rapid production of compound libraries.

Biocatalysis: Utilizing enzymes to catalyze key synthetic steps, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore vast chemical space and design novel derivatives with optimized properties. mdpi.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on existing libraries of bioactive molecules to generate entirely new chemical structures based on the this compound core. nih.govnih.gov These models can be biased to produce compounds with desirable predicted properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Structure-Based and Ligand-Based Virtual Screening: For known biological targets, ML algorithms can enhance virtual screening. mdpi.com

Structure-Based Design: When the 3D structure of a target protein is known, ML-based scoring functions can more accurately predict the binding affinity and mode of interaction for newly designed derivatives than traditional docking programs. nih.gov The advent of highly accurate protein structure prediction tools like AlphaFold further expands the applicability of this approach. mdpi.com

Ligand-Based Design: In the absence of a target structure, ML models can learn the quantitative structure-activity relationship (QSAR) from a set of known active and inactive compounds. mdpi.com This allows for the screening of virtual libraries to identify new derivatives that are likely to be active.

The integration of AI and ML is expected to significantly reduce the time and cost associated with hit-to-lead optimization, enabling researchers to focus laboratory resources on synthesizing only the most promising candidates. nih.gov

Discovery of Undiscovered Biological Targets and Mechanisms

A significant avenue of future research lies in identifying novel biological targets and mechanisms of action for this compound derivatives. This expands their therapeutic potential beyond currently known applications.

High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for this purpose. nih.gov A recent study utilized an HCS image-based approach to screen small-molecule libraries, leading to the discovery of an N-arylpiperidine-3-carboxamide derivative that induces a senescence-like phenotype in human melanoma cells. nih.gov This pro-senescent activity presents a novel anticancer strategy, and further studies are underway to identify the specific molecular target responsible for this effect. nih.gov

Another successful example is the identification of Cathepsin K, a cysteine protease involved in bone resorption, as a target for a series of piperidine-3-carboxamide derivatives. nih.gov Through screening and subsequent optimization, a lead compound, H-9, was identified with potent inhibitory activity against Cathepsin K, demonstrating potential for the treatment of osteoporosis. nih.gov

Future discovery efforts will likely involve:

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect without a priori knowledge of the target. nih.gov

Target Deconvolution: Once a phenotypically active compound is identified, techniques such as thermal proteome profiling, affinity chromatography, and activity-based protein profiling can be used to pinpoint its molecular target(s).

Chemoproteomics: Employing chemical probes derived from active compounds to map their interactions across the proteome, revealing both on-target and potential off-target effects.

The following table summarizes research findings on the biological activities of specific this compound derivatives.

| Compound | Biological Target/Activity | Finding |

| H-9 | Cathepsin K Inhibition | Exhibited potent inhibition with an IC₅₀ value of 0.08 µM, suggesting potential as an anti-osteoporosis agent. nih.gov |

| Compound 54 | Antimelanoma Activity | Demonstrated improved antimelanoma activity (IC₅₀ = 0.03 μM) and induced a senescence-like phenotype (EC₅₀ = 0.04 μM) in A375 cells. nih.gov |

| MIV-711 | Cathepsin K Inhibition | Used as a positive control in studies, it is a known Cathepsin K inhibitor in clinical trials for bone metabolic diseases. nih.gov |

Development of this compound as a Chemical Biology Tool for Unraveling Biological Processes

Beyond their direct therapeutic potential, this compound derivatives can be developed into sophisticated chemical biology tools or probes. These probes are instrumental in dissecting complex biological pathways and validating novel drug targets.

A chemical probe must be potent, selective, and well-characterized in cellular systems. The senescence-inducing N-arylpiperidine-3-carboxamide derivative (Compound 54) is a prime candidate for such development. nih.gov By elucidating its specific target, this compound could become a valuable tool for studying the intricate signaling pathways that govern cellular senescence in cancer.

The process of developing a hit compound into a chemical probe involves several steps:

Structure-Activity Relationship (SAR) Studies: A thorough investigation to confirm that the observed biological effect is due to specific binding and not non-specific properties.

Development of a Control Compound: Synthesizing a close structural analog that is inactive, which can be used as a negative control in experiments to ensure the observed effects are target-specific.

Synthesis of a Probe Version: Modifying the compound to include a tag (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) or a reactive group for covalent labeling of the target protein.

By creating these tool compounds, researchers can perform pull-down experiments to identify binding partners, visualize the subcellular localization of the target, and better understand the downstream consequences of its modulation. The development of such probes from the this compound scaffold will be invaluable for fundamental biological research and future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethylpiperidine-3-carboxamide and its derivatives?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, piperidine-3-carboxylic acid derivatives are reacted with ethylamine under coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the carboxamide bond. Reaction conditions (e.g., inert atmosphere, controlled pH) are critical for yield optimization .

- Key Reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for functional group modifications .

Q. How is the structural characterization of this compound performed?

- Techniques : Use NMR (¹H/¹³C) to confirm piperidine ring conformation and carboxamide linkage. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details in crystalline derivatives .

- Data Interpretation : Compare spectral data with PubChem entries (e.g., InChIKey: DHJDLUKPYJULQY-UHFFFAOYSA-N) for validation .

Q. What are the primary biological activities reported for this compound?

- Findings : Preclinical studies highlight antiviral activity (e.g., inhibition of viral RNA synthesis) and cytotoxicity against cancer cell lines (e.g., leukemia). Comparative tables show distinct activity profiles vs. analogs like 3-ethylpiperidine .

- Assays : Standardized in vitro models (e.g., MTT assays for cytotoxicity, enzymatic inhibition assays) are used .

Advanced Research Questions

Q. How can reaction conditions be optimized for substitution reactions in this compound synthesis?

- Experimental Design : Systematically vary parameters:

- Temperature : Elevated temperatures (80–100°C) enhance nucleophilic substitution but may degrade sensitive groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysts : Use Pd-based catalysts for cross-coupling reactions .

- Validation : Monitor reaction progress via TLC/HPLC and characterize products with FTIR for functional group confirmation .

Q. How to resolve contradictions in cytotoxicity data across different studies?

- Analysis :

Assay Conditions : Compare cell lines (e.g., HepG2 vs. Jurkat), exposure times, and compound purity (≥95% by HPLC recommended).

Mechanistic Studies : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis pathways).

Orthogonal Assays : Validate with flow cytometry (apoptosis) and transcriptomic profiling .

- Case Study : Discrepancies in IC₅₀ values for leukemia cells were traced to differences in serum content in cell culture media .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of this compound for CNS applications?

- Structural Modifications : Introduce lipophilic groups (e.g., trifluoroethyl) to improve logP values. Reduce hydrogen bond donors (<3) to enhance passive diffusion .

- In Silico Modeling : Use tools like SwissADME to predict BBB penetration. Validate with in vivo pharmacokinetics (e.g., rodent models) .

Q. How does the piperidine ring conformation influence receptor binding affinity?

- Computational Studies : Perform molecular docking (AutoDock Vina) to compare chair vs. boat conformations.

- Experimental Validation : Synthesize constrained analogs (e.g., spirocyclic derivatives) and test via SPR (surface plasmon resonance) for KD values .

- Example : Chair conformation in this compound showed 10-fold higher binding to viral proteases vs. boat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.